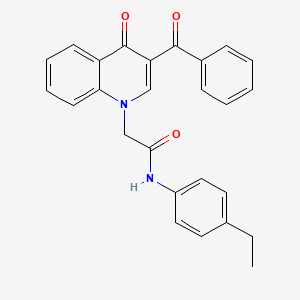
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H22N2O3 and its molecular weight is 410.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research has demonstrated the synthesis and characterization of new quinazoline derivatives with potential antimicrobial properties. For instance, compounds synthesized from related quinazoline structures have been evaluated for their antibacterial and antifungal activities, showing promising results against various strains such as Escherichia coli, Staphylococcus aureus, and Candida species (Desai et al., 2007).
Analgesic and Anti-inflammatory Activities
Studies have also explored the analgesic and anti-inflammatory potentials of quinazolinyl acetamides. Novel synthetic pathways have led to compounds exhibiting significant analgesic and anti-inflammatory effects, with some showing comparable or superior potency to established drugs like diclofenac sodium (Alagarsamy et al., 2015).
Antitumor Activity
The antitumor potential of quinazoline analogues has been a subject of interest. A particular study focused on synthesizing 3-benzyl-substituted-4(3H)-quinazolinones, revealing compounds with broad-spectrum antitumor activity. These synthesized compounds were found to be more potent in inhibiting tumor cell growth compared to the control, 5-FU, indicating their potential as cancer therapeutics (Al-Suwaidan et al., 2016).
Imaging and Diagnostic Applications
Research into imaging and diagnostic applications has led to the evaluation of novel PET ligands based on quinazoline derivatives for their ability to visualize increased expression of translocator proteins in conditions like brain injury. These studies provide insights into the development of diagnostic tools for neurological conditions (Yui et al., 2010).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of quinazoline derivatives have been widely studied, providing valuable methodologies for producing compounds with potential biological activities. These studies offer insights into the chemical properties and reactivity of quinazoline-based compounds, laying the groundwork for further exploration of their applications in various fields of scientific research (Karmakar et al., 2007).
Propiedades
IUPAC Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3/c1-2-18-12-14-20(15-13-18)27-24(29)17-28-16-22(25(30)19-8-4-3-5-9-19)26(31)21-10-6-7-11-23(21)28/h3-16H,2,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGGRWXBXYHKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
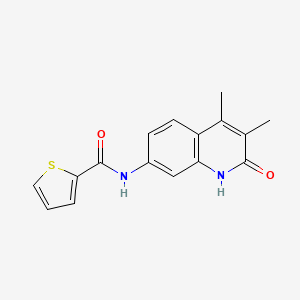

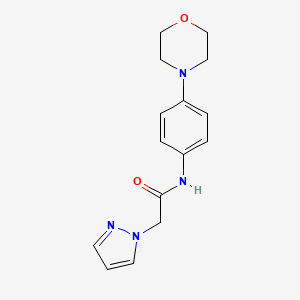
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2506356.png)


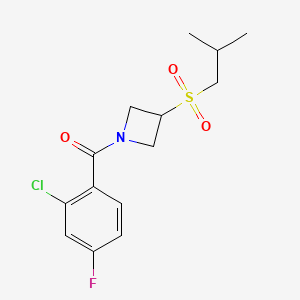
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2506361.png)
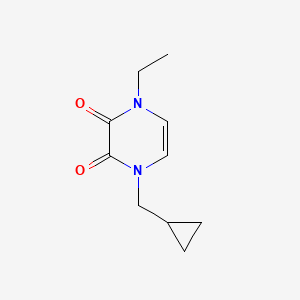
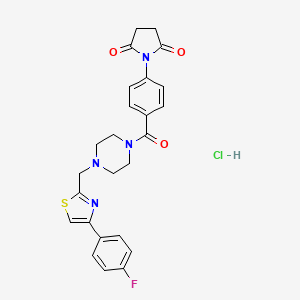
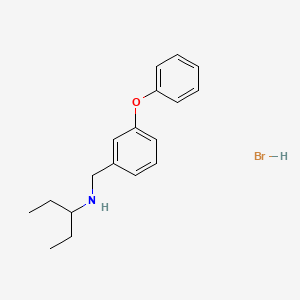
![1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2506370.png)
![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)
![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone](/img/structure/B2506373.png)
